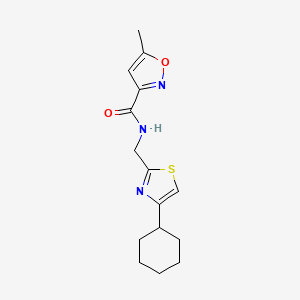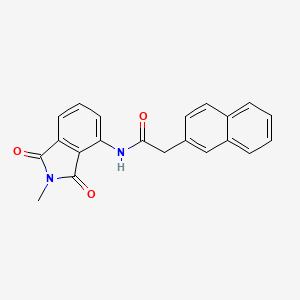
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide, also known as MI-219, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Molecular Interactions and Structural Analysis
A study on a compound with a similar structure, involving hydrogen, stacking, and halogen bonding, demonstrated the importance of noncovalent interactions in stabilizing crystal structures. This research used single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to explore the stability and reactivity of the compound, highlighting its potential applications in materials science and molecular engineering (Gouda et al., 2022).
Antiproliferative Activities
Research into naphthalene derivatives, including those related to the chemical structure of interest, has shown significant antiproliferative activities against various human cancer cell lines. These studies suggest potential applications of these compounds in developing new anticancer agents. One study identified specific naphthalene derivatives as potent inhibitors of nasopharyngeal carcinoma cell proliferation, providing a pathway for therapeutic development (Chen et al., 2013).
Antioxidant and Enzyme Inhibition Properties
Compounds structurally related to N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide have been evaluated for their antioxidant properties and enzyme inhibition capabilities. These studies highlight the potential use of these compounds in addressing oxidative stress-related conditions and regulating enzymatic activities crucial for various biological processes. For instance, certain derivatives have shown potent free radical scavenging activity, suggesting their use as antioxidants in pharmaceutical formulations or as protective agents against oxidative damage (Boudebbous et al., 2021).
Catalytic and Synthetic Applications
The use of naphthalene and isoindolinone derivatives in catalysis and organic synthesis has been explored, demonstrating their utility in facilitating various chemical reactions. This research indicates the potential of these compounds in enhancing the efficiency and selectivity of synthetic processes, crucial for pharmaceutical manufacturing and the development of new materials (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-23-20(25)16-7-4-8-17(19(16)21(23)26)22-18(24)12-13-9-10-14-5-2-3-6-15(14)11-13/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBGVZGSLWYKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2645770.png)
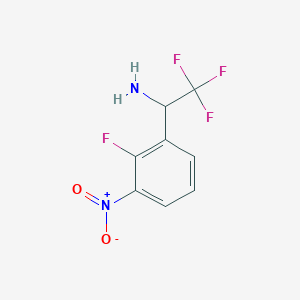
![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
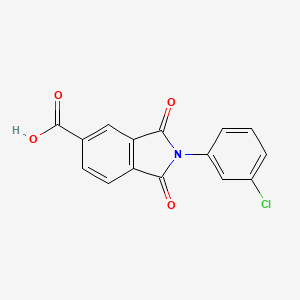
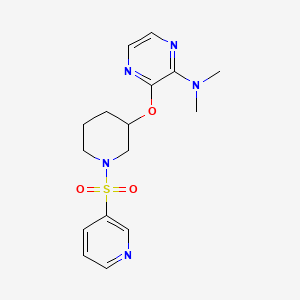
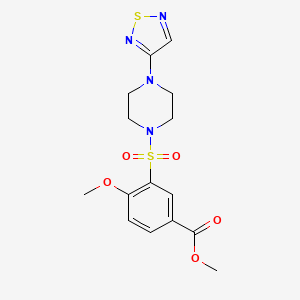

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)
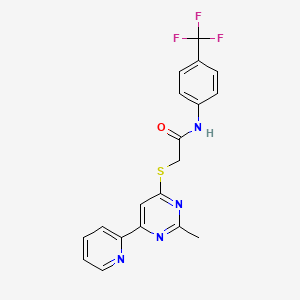

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
